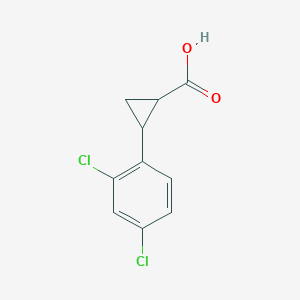

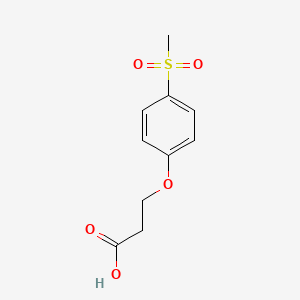

![molecular formula C12H11N3O B1371264 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one CAS No. 445430-61-5](/img/structure/B1371264.png)

1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one

Descripción general

Descripción

1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one, also known as N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine, is a chemical compound with the molecular formula C14H17N5 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular weight of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one is 255.32 g/mol . Its InChI code is 1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) .Aplicaciones Científicas De Investigación

Inhibition of IκB Kinase (IKK) in Inflammatory Diseases

- Results : BMS-345541 has shown to suppress the production of pro-inflammatory cytokines and possesses anti-inflammatory properties, potentially playing a role in arresting bone erosion in animal models .

Osteoarthritis Research

- Results : Concentrations of 500 nM and 5 μM significantly suppressed OA development, with a decrease in the phosphorylation of IκBα and the expression of Hif-2α, Mmp13, and Adamts5 in treated cartilage .

Cancer Research

- Results : Findings suggest that these derivatives could be active metabolites initiating colon cancer in individuals with colitis, as they show genotoxic effects and bacterial mutagenicity .

Hepatic Activation Studies

- Results : The research provides insights into how the liver metabolizes such compounds and the implications for diseases like cancer .

Gene Regulation

- Results : The compound has been found to block NF-κB-dependent transcription, indicating its potential use in controlling gene expression related to inflammation .

Anti-Inflammatory Drug Development

- Results : The research has shown promising results, indicating that the compound could be a candidate for further drug development processes .

These applications demonstrate the versatility of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one in scientific research, with potential implications across various fields of study. The detailed descriptions of methods and results highlight the compound’s significance in advancing our understanding of diseases and therapeutic interventions.

Hepatocarcinogenicity Studies

- Results : The study indicates that there may be a threshold for genotoxic carcinogens, as combinations of low doses did not show additive or synergistic effects on hepatocarcinogenicity .

Direct Functionalization in Organic Synthesis

- Results : These functionalization methods have expanded the utility of the compound in synthesizing diverse molecules with significant biological activities .

These additional applications further illustrate the versatility of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one in various scientific fields, from toxicology to organic synthesis, highlighting its potential in advancing research and development in multiple disciplines.

Antineoplastic Activity in Medicinal Chemistry

- Results : The synthesized compounds demonstrate good antineoplastic activity, and the scalability of the protocol is confirmed by gram-scale synthesis and in vitro cytotoxicity assays .

Sustainable Organic Synthesis

Propiedades

IUPAC Name |

1,8-dimethyl-5H-imidazo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-7-3-4-9-10(5-7)15-8(2)6-13-11(15)12(16)14-9/h3-6H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWITSTDWORDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C3=NC=C(N23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626386 | |

| Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |

CAS RN |

445430-61-5 | |

| Record name | 1,8-Dimethylimidazo[1,2-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

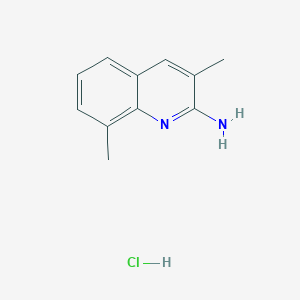

amine hydrochloride](/img/structure/B1371186.png)

amine](/img/structure/B1371189.png)

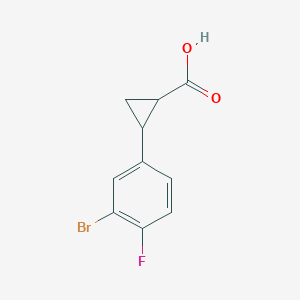

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1371191.png)

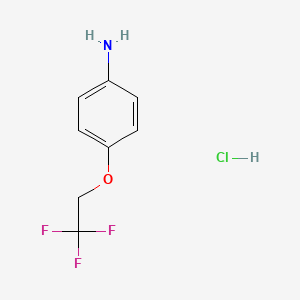

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1371195.png)

![8-Bromo-6-trifluoromethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1371198.png)

![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B1371203.png)